An In-depth Technical Guide to Ethyl (E)-3-(1-pyrrolidinyl)crotonate
An In-depth Technical Guide to Ethyl (E)-3-(1-pyrrolidinyl)crotonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Ethyl (E)-3-(1-pyrrolidinyl)crotonate. The information is curated for professionals in chemical research and drug development who require detailed data for laboratory and developmental applications.
Core Chemical Properties
Ethyl (E)-3-(1-pyrrolidinyl)crotonate, with CAS number 54716-02-8, is a substituted enamine that serves as a versatile intermediate in organic synthesis.[1] It is classified as a biochemical reagent and can be utilized as a biological material or organic compound in life science research.[2]
General and Physical Properties
The fundamental chemical and physical properties of the compound are summarized in the tables below, compiled from various chemical suppliers and databases.
Table 1: General Chemical Information
| Identifier | Value | Source(s) |
| CAS Number | 54716-02-8 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1][3][4][5] |
| Molecular Weight | 183.25 g/mol | [1][3][4] |
| IUPAC Name | ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate | [5] |
| Synonyms | Ethyl (E)-3-pyrrolidinocrotonate, (E)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate | [1] |
| InChI Key | MSOQKPXSIHLODG-CMDGGOBGSA-N | [5][6] |
| SMILES | C/C(N1CCCC1)=C/C(OCC)=O | [3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Yellow to dark brown fused solid; clear liquid as a melt. | [5][7] |
| Melting Point | 25-26 °C | [1] |
| Boiling Point | 125-126 °C at 0.8 mmHg | [1] |
| Density | 1.036 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.5385-1.5435 (as melt) | [1][5] |
| pKa | 6.56 ± 0.20 (Predicted) | [1] |
| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [3] |
| Storage Temperature | 2-8°C | [1] |
Table 3: Computational Data
| Parameter | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | [3] |
| LogP | 1.5491 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis Protocol
The most common and well-documented method for synthesizing Ethyl (E)-3-(1-pyrrolidinyl)crotonate is via the condensation of ethyl acetoacetate (B1235776) with pyrrolidine (B122466), accompanied by the azeotropic removal of water.
Experimental Procedure
The following protocol is adapted from a peer-reviewed procedure published in Organic Syntheses.[8]
Caution: This reaction should be performed in a well-ventilated fume hood. Pyrrolidine is a noxious vapor.
-
Reactant Preparation: To a 1-liter, one-necked flask, add ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole). Dissolve the reactants in 400 mL of benzene (B151609).
-
Apparatus Setup: Fit the flask with a Dean-Stark water separator. Place a condenser equipped with a nitrogen inlet tube on top of the separator.
-
Reaction Execution: Place the reaction mixture under a nitrogen atmosphere. Heat the mixture to a vigorous reflux.
-
Monitoring and Completion: Continue reflux for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, remove the benzene solvent using a rotary evaporator.
-
Product: The resulting product is highly pure Ethyl (E)-3-(1-pyrrolidinyl)crotonate (approx. 180 g, 98% yield), which can often be used in subsequent steps without further purification.[8]
Synthesis Workflow Diagram
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Stereoselective synthesis and NMR characterization of C-24 epimeric pairs of 24-alkyl oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-enamino ester synthesis by amination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:54716-02-8 | (2E)-3-(1-Pyrrolidinyl)-2-butenoic acid ethyl ester | Chemsrc [chemsrc.com]
- 6. Enamine, enamide synthesis [organic-chemistry.org]
- 7. (Z)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate | 70526-06-6 [chemicalbook.com]
- 8. 1117-37-9 | (E)-Ethyl 3-(dimethylamino)acrylate | Finafloxacin Related | Ambeed.com [ambeed.com]
Figure 1. Chemical structure of Ethyl (E)-3-(1-pyrrolidinyl)crotonate with atom numbering for NMR assignment.
